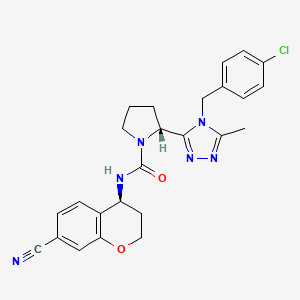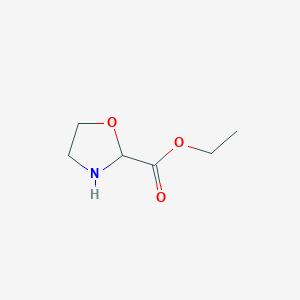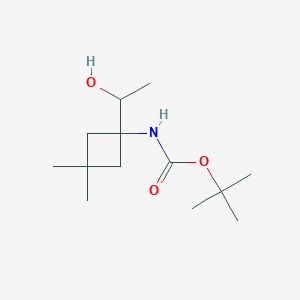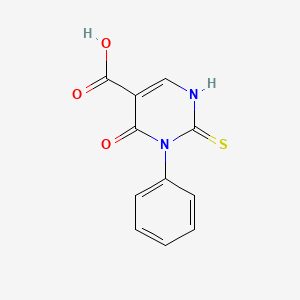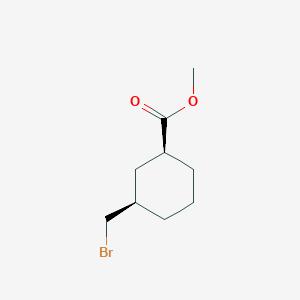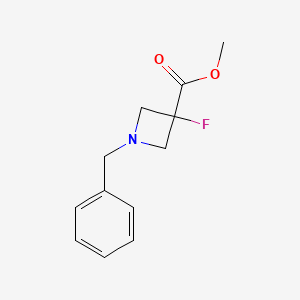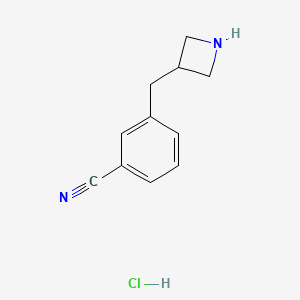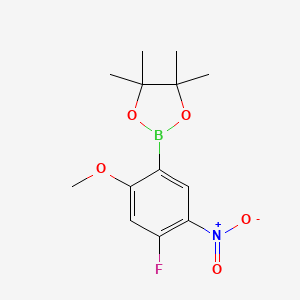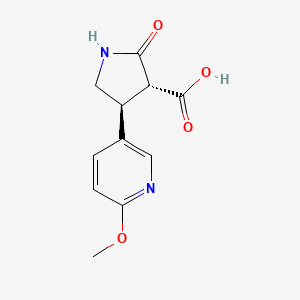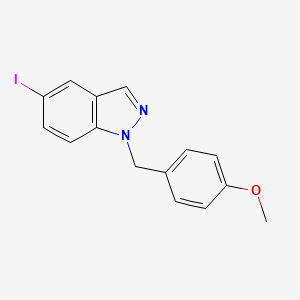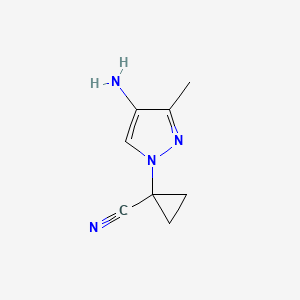![molecular formula C8H10N4 B12983852 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B12983852.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often utilize transition metal-mediated synthesis or multistep synthesis approaches to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:
- Pyrrolo[2,1-f][1,2,4]triazine
- 2-Arylaminopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the N-methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-6-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-3-7-2-8-4-10-6-11-12(8)5-7/h2,4-6,9H,3H2,1H3 |
InChI Key |
SDVWVYKBBXVRII-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C(=C1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


